molecular formula C8H10N2S B12011267 N,N-dimethyl-4-pyridinecarbothioamide CAS No. 51444-32-7

N,N-dimethyl-4-pyridinecarbothioamide

Cat. No.: B12011267
CAS No.: 51444-32-7
M. Wt: 166.25 g/mol
InChI Key: LEBCQJONSADYHM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-pyridinecarbothioamide, with the chemical formula C8H10N2S, is a compound that belongs to the class of pyridine derivatives4-pyridinecarbothioamide, N,N-dimethyl . The molecular weight of this compound is approximately 166.246 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of N,N-dimethyl-4-pyridinecarbothioamide involves the reaction of 4-pyridinecarbothioamide with dimethylamine. The reaction proceeds as follows:

4-pyridinecarbothioamide+DimethylamineThis compound\text{4-pyridinecarbothioamide} + \text{Dimethylamine} \rightarrow \text{this compound} 4-pyridinecarbothioamide+Dimethylamine→this compound

Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.

Industrial Production:: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity:: N,N-dimethyl-4-pyridinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Substitution: The nitrogen atom can be substituted with other functional groups.

    Reduction: Reduction of the carbonyl group may yield the corresponding amine.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield the sulfoxide or sulfone derivatives, while substitution can lead to N-alkylated or N-acylated products.

Scientific Research Applications

N,N-dimethyl-4-pyridinecarbothioamide finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: Limited industrial applications, but its unique structure may inspire further research.

Mechanism of Action

The exact mechanism of action for N,N-dimethyl-4-pyridinecarbothioamide remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While N,N-dimethyl-4-pyridinecarbothioamide is relatively unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:

  • 4-Pyridinecarbothioamide
  • N,N-dimethylpyridine
  • N,N-dimethylthioacetamide

Properties

CAS No.

51444-32-7

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

N,N-dimethylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3

InChI Key

LEBCQJONSADYHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=NC=C1

Origin of Product

United States

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